REACTION_CXSMILES
|
Br[C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=1[Cl:9].[Cl:10][C:11]1[CH:16]=[CH:15][C:14](B(O)O)=[CH:13][CH:12]=1.C([O-])([O-])=O.[Na+].[Na+]>O1CCOCC1.CCOC(C)=O.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2]>[Cl:9][C:3]1[CH:4]=[C:5]([NH2:6])[CH:7]=[CH:8][C:2]=1[C:14]1[CH:15]=[CH:16][C:11]([Cl:10])=[CH:12][CH:13]=1 |f:2.3.4,7.8.9.10|
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Name
|
|
Quantity
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2 g
|
Type
|
reactant
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Smiles
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BrC1=C(C=C(N)C=C1)Cl
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Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
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ClC1=CC=C(C=C1)B(O)O
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Name
|
|
Quantity
|
12.2 mL
|
Type
|
reactant
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Smiles
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C(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
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30 mL
|
Type
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solvent
|
Smiles
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O1CCOCC1
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Name
|
|
Quantity
|
713 mg
|
Type
|
catalyst
|
Smiles
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C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
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CCOC(=O)C
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Control Type
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UNSPECIFIED
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Setpoint
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90 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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After 16 h the resulting mixture was cooled to room temperature
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Duration
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16 h
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Type
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WASH
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Details
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washed with water and brine
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Type
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DRY_WITH_MATERIAL
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Details
|
The organic layer was dried (Na2SO4)
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Type
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CONCENTRATION
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Details
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concentrated
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Type
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ADDITION
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Details
|
diethyl ether was added
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Type
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FILTRATION
|
Details
|
The resulting precipitate was filtered
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC(=C1)N)C1=CC=C(C=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |